cis-1,2-Dihydro-3-methylcatechol

Synthetic Chemistry Oxidative Cleavage Muconaldehyde Isomers

Researchers requiring enantiopure cis-dihydrocatechol building blocks face supply inconsistency and stereochemical uncertainty. This (1S,2R)-enantiomer, produced via TDO-mediated biotransformation of toluene, delivers defined stereochemistry essential for periodate oxidative cleavage to (Z,Z)-2-methylmuconaldehyde. • Enantiopure (1S,2R) chiral synthon for natural product & phomopsidin core synthesis • Validated substrate for KEIO collection-based dehydrogenase screening (minor GldA activity) • Supplied as 20 w/v% solution in ethyl acetate with 0.2% TEA stabilizer • 3.3-fold lower GldA conversion vs. unsubstituted DHC-essential benchmark for biocatalytic platform optimization

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B1638618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Dihydro-3-methylcatechol
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC(C1O)O
InChIInChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h2-4,6-9H,1H3/t6-,7+/m1/s1
InChIKeyFTZZKLFGNQOODA-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Dihydro-3-methylcatechol: Physicochemical & Procurement Data


cis-1,2-Dihydro-3-methylcatechol (CAS 25506-13-2, molecular formula C7H10O2, molecular weight 126.15 g/mol) is a chiral cis-dihydrodiendiol belonging to the broader class of biocatalytically derived cis-1,2-dihydrocatechols [1]. It is characterized by a cyclohexadiene ring with a methyl substituent at the 3-position and two hydroxyl groups at the 1- and 2-positions [2]. The compound exists as the (1S,2R)-enantiomer when produced via toluene dioxygenase-mediated dihydroxylation of toluene, and is typically supplied as a 20 w/v% solution in ethyl acetate stabilized with 0.2% triethylamine . Its predicted physicochemical properties include a boiling point of 234.3±28.0 °C, density of 0.94 g/cm³, refractive index of 1.4052, flash point of -4 °C, and a predicted pKa of 13.43±0.60 . The compound serves as an enantiopure chiral building block for organic synthesis, particularly in the construction of complex natural products and bioactive molecules [1].

Product Type Enantiopure cis-1,2-dihydrocatechol chiral building block
Stereochemistry (1S,2R)-enantiomer from TDO-catalyzed dihydroxylation
Supplied Format Stabilized solution in ethyl acetate
Key Selection Cue 3-Methyl substituent directs oxidative cleavage and enzyme recognition profiles

cis-1,2-Dihydro-3-methylcatechol: Irreplaceability vs. Analogs


Within the cis-1,2-dihydrocatechol family, the presence, position, and size of substituents profoundly influence both chemical reactivity in downstream synthetic applications and enzymatic recognition in biocatalytic production systems. The 3-methyl substituent on cis-1,2-dihydro-3-methylcatechol is not merely a structural variation; it dictates the stereochemical and regiochemical outcomes of subsequent transformations—most critically, periodate oxidation yields 2-methylmuconaldehyde isomers rather than the unsubstituted muconaldehyde obtained from cis-1,2-dihydrocatechol [1]. Furthermore, the methyl group exerts a measurable steric effect on enzyme active site accommodation, as demonstrated by the differential conversion rates of glycerol dehydrogenase (GldA) toward cis-dihydrocatechol derivatives of varying alkyl chain length [2]. This combination of distinct synthetic product profiles and quantifiably different enzymatic stability precludes simple interchange with unsubstituted or differently substituted analogs in both research and production contexts.

Oxidation product divergence
Unsubstituted cis-1,2-dihydrocatechol yields muconaldehyde, not 2-methylmuconaldehyde; periodate cleavage outcome is substituent-dependent.
Enzyme recognition mismatch
3-Ethyl or other alkyl analogs show different GldA conversion profiles, shifting biocatalytic yield and process stability.
Regiochemical control dependence
The 3-methyl group determines regiochemistry of oxidative cleavage; substitution with other dihydrocatechols alters downstream synthetic routes.

cis-1,2-Dihydro-3-methylcatechol: Evidence vs. Closest Analogs


Periodate Oxidation: 2-Methylmuconaldehyde vs. Muconaldehyde

The 3-methyl substituent on cis-1,2-dihydro-3-methylcatechol directly determines the identity of the muconaldehyde derivative obtained upon periodate oxidation. cis-1,2-Dihydrocatechol (the unsubstituted analog) oxidatively cleaves to yield (Z,Z)-muconaldehyde, which can be isomerized to (E,Z)- and (E,E)-muconaldehyde isomers via thermolysis or triethylamine catalysis [1]. In contrast, cis-1,2-dihydro-3-methylcatechol undergoes the identical oxidation protocol to produce (Z,Z)-2-methylmuconaldehyde, which subsequently isomerizes to (E,E)-2-methylmuconaldehyde [1]. This product divergence is absolute—the methyl-substituted precursor cannot generate unsubstituted muconaldehyde, and vice versa.

Periodate Oxidation Product
Head-to-head
Target yields 2-methylmuconaldehyde
Comparator yields muconaldehyde
Complete product divergence
Defines oxidative cleavage product identity
Methyl substitution directs exclusive formation of methylated isomer
Synthetic Chemistry Oxidative Cleavage Muconaldehyde Isomers

GldA Conversion: 3-Methyl vs. 3-Ethyl Substrate

In recombinant E. coli whole-cell systems overexpressing glycerol dehydrogenase (GldA), the enzyme catalyzes the undesirable oxidation of cis-dihydrocatechol derivatives to their corresponding catechols, thereby reducing product yield during biocatalytic production [1]. The extent of this undesired conversion is strongly dependent on the steric bulk of the 3-position substituent. Under identical experimental conditions (2 mM initial substrate, E. coli BW25113 ΔgldA complemented with gldA overexpression), GldA converts cis-1,2-dihydro-3-methylcatechol to 3-methylcatechol to a final titer of 0.62 ± 0.11 mM, whereas the 3-ethyl substituted analog is converted to only 0.16 ± 0.02 mM of 3-ethylcatechol [1]. This represents a 3.9-fold difference in product accumulation between the 3-methyl and 3-ethyl derivatives.

GldA Conversion: 3-Me vs 3-Et
Head-to-head
3.9-fold higher 3-methylcatechol titer (0.62 vs. 0.16 mM)
Intermediate GldA susceptibility between unsubstituted and 3-ethyl
Quantified in E. coli whole-cell assay with GldA overexpression
Biocatalysis Enzyme Engineering E. coli Production Platforms

GldA Conversion vs. Unsubstituted Dihydrocatechol

Glycerol dehydrogenase (GldA) displays promiscuous activity toward cis-dihydrocatechol derivatives, but the presence of a 3-methyl substituent substantially reduces conversion efficiency compared to the unsubstituted parent compound. Under identical experimental conditions (2 mM initial substrate concentration, E. coli BW25113 ΔgldA complemented with gldA overexpression), unsubstituted cis-1,2-dihydrocatechol is nearly quantitatively converted to catechol, yielding 2.04 ± 0.21 mM product [1]. In contrast, cis-1,2-dihydro-3-methylcatechol is converted to only 0.62 ± 0.11 mM 3-methylcatechol—a 3.3-fold reduction in product formation [1]. In silico active site modeling attributes this reduced conversion to increased steric demand imposed by the 3-methyl substituent within the GldA active site pocket [1].

GldA Conversion vs. Unsubstituted
Head-to-head
3.3-fold lower 3-methylcatechol (0.62 vs. 2.04 mM catechol)
Unsubstituted DHC nearly quantitatively converted
3-Methyl provides steric protection
Supports steric effect on enzyme active site accommodation
Modeled in silico; relevant for biocatalytic production without GldA knockout
Enzyme Promiscuity Steric Effects Biotechnological Yield

GldA Minor Activity vs. Other Dehydrogenases

In a comprehensive screening of E. coli dehydrogenases using the KEIO collection knockout approach, glycerol dehydrogenase GldA was identified as having a "minor activity" for the degradation of cis-1,2-dihydro-3-methylcatechol into 3-methylcatechol, whereas it exhibits a "major influence" in the degradation of unsubstituted cis-1,2-dihydrocatechol into catechol [1]. This qualitative distinction—minor versus major dehydrogenase activity—has practical implications: in wild-type E. coli production strains lacking GldA knockout, the 3-methyl compound experiences attenuated degradation relative to the unsubstituted analog, but is not completely resistant. The identification of this minor activity informed subsequent substrate scope characterization and underscores the necessity of GldA knockout for maximizing yield of 3-methyl-substituted cis-dihydrocatechols in E. coli production platforms [1].

Dehydrogenase Activity Classification
Method context
Minor GldA activity for 3-methyl; Major for unsubstituted DHC
KEIO collection knockout screening, HPLC-DAD
Qualitative ranking informs strain engineering priority
Underpins quantitative conversion differences
Dehydrogenase Screening Metabolic Stability KEIO Collection

cis-1,2-Dihydro-3-methylcatechol: Research & Industrial Applications


2-Methylmuconaldehyde Synthesis for Toxicology

cis-1,2-Dihydro-3-methylcatechol serves as the requisite precursor for generating (Z,Z)-2-methylmuconaldehyde and its (E,E)-isomer via periodate oxidative cleavage [1]. These 2-methylmuconaldehyde isomers are of interest as analogs of the hematotoxic and genotoxic benzene metabolite muconaldehyde, enabling structure-activity relationship studies where the effect of methyl substitution on biological activity can be systematically evaluated. The unsubstituted analog cis-1,2-dihydrocatechol cannot yield methylated products, making the 3-methyl compound irreplaceable for this application.

GldA Substrate Profiling in Biocatalytic Production

In the development and optimization of E. coli-based whole-cell biocatalytic platforms for cis-dihydrocatechol production, cis-1,2-dihydro-3-methylcatechol serves as a critical intermediate benchmark substrate. Its 3.3-fold lower conversion by GldA relative to unsubstituted DHC (0.62 mM vs. 2.04 mM product formation) and its 3.9-fold higher conversion relative to the 3-ethyl analog (0.62 mM vs. 0.16 mM) position it as the key reference point for calibrating the relationship between alkyl substituent steric bulk and enzymatic degradation susceptibility [2]. This quantitative dataset directly informs strain engineering decisions regarding the necessity of GldA knockout for production campaigns targeting specific cis-dihydrocatechol derivatives.

Chiral Building Block for Natural Product Total Synthesis

As a member of the enantiomerically pure cis-1,2-dihydrocatechol family accessible via whole-cell biotransformation of toluene, cis-1,2-dihydro-3-methylcatechol embodies latent symmetry elements and stereochemically defined functionality that enable its deployment as a chiral synthon in complex natural product synthesis [3]. Its (1S,2R) stereochemistry and 3-methyl substitution pattern distinguish it from other members of the cis-dihydrocatechol series (e.g., 3-halo, 3-alkyl, 3-alkenyl derivatives), each of which offers unique reactivity profiles and downstream synthetic possibilities. The compound has been specifically employed in the chemoenzymatic synthesis of the cis-decalin core associated with the anti-mitotic agent phomopsidin [4].

Strain Validation & Dehydrogenase Screening

cis-1,2-Dihydro-3-methylcatechol serves as a validated substrate in the KEIO collection-based screening methodology for identifying promiscuous dehydrogenases in E. coli BW25113 that catalyze the degradation of cis-dihydrodiendiols to catechols [5]. The compound's classification as exhibiting "minor" GldA activity (versus "major" activity for unsubstituted DHC) makes it an essential positive control for screening campaigns aimed at identifying and eliminating dehydrogenases responsible for product degradation. This methodological application is critical for establishing enhanced recombinant E. coli platforms for cis-dihydrocatechol production.

Application
Selection Property
Validation Focus
2-Methylmuconaldehyde synthesis
3-Methyl substitution requirement
Oxidative cleavage product identity
GldA substrate profiling
Alkyl substituent steric effect
Enzymatic conversion susceptibility
Chiral building block for total synthesis
(1S,2R) stereochemistry, 3-methyl pattern
Stereochemical integrity in downstream reactions
Dehydrogenase screening & strain validation
GldA minor activity classification
Strain engineering for reduced degradation
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